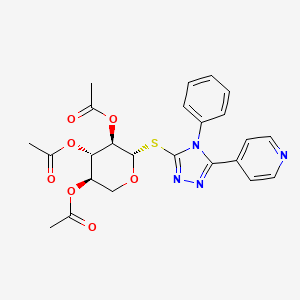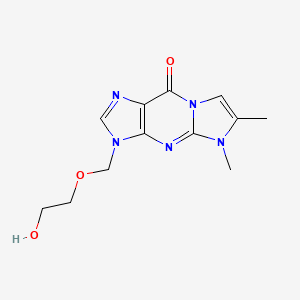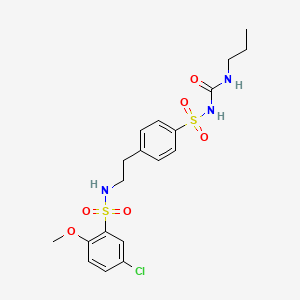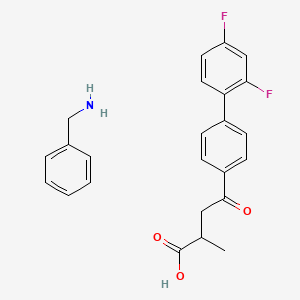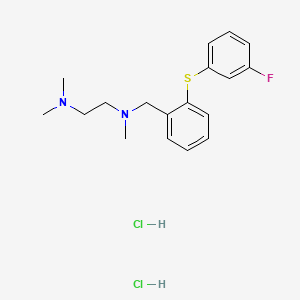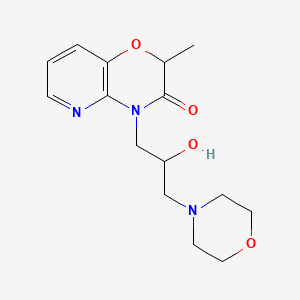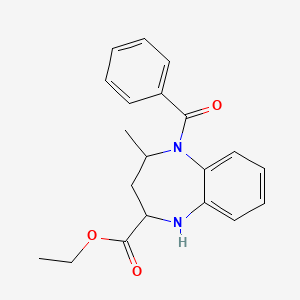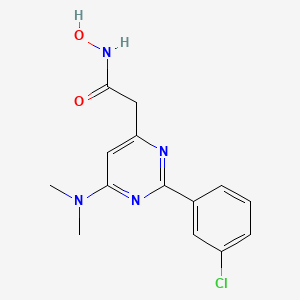
Propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dipropoxyphosphinyl group, and a methyl ester group. These functional groups contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester typically involves multiple steps. One common method includes the reaction of trifluoroacetic acid with a suitable alcohol to form the trifluoroacetate ester. This intermediate is then reacted with dipropoxyphosphinyl chloride under controlled conditions to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dipropoxyphosphinyl group can participate in phosphorylation reactions, affecting enzyme activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-oxo-, methyl ester: This compound lacks the trifluoromethyl and dipropoxyphosphinyl groups, resulting in different reactivity and applications.
Propanoic acid, 2-hydroxy-, methyl ester: The presence of a hydroxyl group instead of a trifluoromethyl group alters its chemical properties and biological activity.
Propanoic acid, 3-hydroxy-2-methyl-, methyl ester:
Uniqueness
The unique combination of trifluoromethyl, dipropoxyphosphinyl, and methyl ester groups in propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
108698-12-0 |
|---|---|
Fórmula molecular |
C10H18F3O6P |
Peso molecular |
322.21 g/mol |
Nombre IUPAC |
methyl 2-dipropoxyphosphoryloxy-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C10H18F3O6P/c1-4-6-17-20(15,18-7-5-2)19-8(9(14)16-3)10(11,12)13/h8H,4-7H2,1-3H3 |
Clave InChI |
ILANCWSCKWMAHB-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(OCCC)OC(C(=O)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



